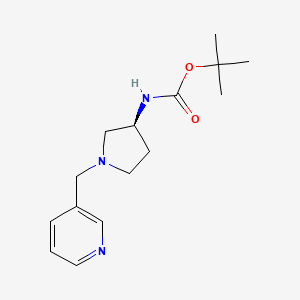

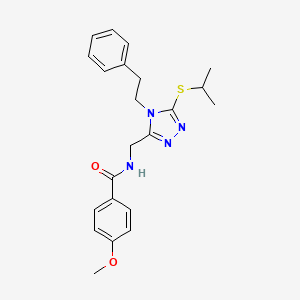

(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of a compound can be confirmed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental methods. For example, the melting point, yield, and IR spectra can be obtained experimentally .科学的研究の応用

Hydrogen Bond Studies

A study by Baillargeon, Lussier, and Dory (2014) investigated the hydrogen bonds between acidic protons from alkynes and amides with carbonyl oxygen atoms as acceptor partners. This research, involving compounds related to "(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate," highlighted the significance of the orientation of carbamate and amide dipoles in molecular structure and their impact on the molecule's electric dipole moment, contributing to the understanding of molecular interactions and assembly in organic chemistry (Baillargeon, Lussier, & Dory, 2014).

Lithiation and Functionalization

Smith et al. (2013) explored the lithiation of N-(pyridin-3-ylmethyl) pivalamide and related compounds, including tert-butyl N-(pyridin-3-ylmethyl)carbamate. This study is crucial for understanding the regioselective functionalization of pyridine derivatives, offering insights into synthetic strategies for modifying compounds like "(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate" for pharmaceutical and material science applications (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Synthesis and Drug Intermediates

A process development study by Li et al. (2012) described a scalable synthesis method for an intermediate structurally similar to "(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate," emphasizing its application in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This highlights the compound's relevance in the synthesis of therapeutic agents and the importance of efficient synthesis methods for complex organic molecules (Li et al., 2012).

Catalytic Applications

Research on (pyrazol-1-ylmethyl)pyridine nickel complexes by Ojwach et al. (2009) explored their use as catalysts for ethylene oligomerization and unusual Friedel−Crafts alkylation. While not directly involving "(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate," this study underscores the potential of pyridine-based compounds in catalysis, suggesting avenues for research into the catalytic capabilities of similar compounds (Ojwach, Guzei, Benade, Mapolie, & Darkwa, 2009).

Environmental Applications

The work by Zong and Thummel (2005) on a new family of Ru complexes for water oxidation, while not directly related to "(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate," illustrates the broader implications of research on pyridine derivatives in environmental chemistry, particularly in the context of renewable energy and water purification technologies (Zong & Thummel, 2005).

将来の方向性

特性

IUPAC Name |

tert-butyl N-[(3S)-1-(pyridin-3-ylmethyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-6-8-18(11-13)10-12-5-4-7-16-9-12/h4-5,7,9,13H,6,8,10-11H2,1-3H3,(H,17,19)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHIPAUQALUPAC-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2863416.png)

![2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one](/img/structure/B2863419.png)

![2-[4-(Dimethylcarbamoyl)triazol-1-yl]acetic acid](/img/structure/B2863424.png)

![7-(4-benzylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2863426.png)

![1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B2863428.png)

![tert-butyl 4-{2-cyano-3-[(3-fluorobenzyl)amino]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2863430.png)